
1-Hexene
Overview
Description
1-Hexene, also known as hex-1-ene, is an organic compound with the chemical formula C₆H₁₂. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is classified as a higher olefin and an alpha-olefin, indicating that the double bond is located at the alpha (primary) position. This positioning endows this compound with higher reactivity and useful chemical properties. It is a colorless liquid with a boiling point of approximately 63°C and is insoluble in water .
Preparation Methods
1-Hexene is commonly manufactured through two primary routes: the oligomerization of ethylene and on-purpose technology .
Oligomerization of Ethylene: This process involves combining ethylene molecules to produce linear alpha-olefins of various chain lengths.
On-Purpose Technology: This method specifically targets the production of this compound through ethylene trimerization.
Dehydration of Hexanol: A minor route to this compound involves the dehydration of hexanol, used commercially on smaller scales.
Chemical Reactions Analysis
Catalytic Cracking Over Zeolites
1-Hexene exhibits superior reactivity in catalytic cracking compared to alkanes and cycloalkanes. Over HZSM-5 zeolites:
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Activity Order : this compound > Cyclohexene > n-Hexane > Cyclohexane at 260–550°C .
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Product Distribution : Dominates alkene formation (e.g., propylene, ethylene) due to CC bond activation .
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Coke Formation : Blocks porous channels and reduces acid sites, but this compound maintains stable conversion despite coke accumulation .
Parameter | This compound | n-Hexane | Cyclohexene | Cyclohexane |
---|---|---|---|---|
Conversion at 550°C (%) | 98 | 85 | 92 | 78 |
Alkene Selectivity (%) | 62 | 18 | 34 | 9 |
Coke Deposition (wt%) | 4.2 | 3.8 | 5.1 | 6.0 |
Ruthenium-Catalyzed Oxidation
Under solvent-free conditions with 1% Ru/TiO₂ and TBHP initiator :
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Conversion : Increases from 12% to 68% as catalyst mass rises from 0.05 g to 0.25 g per 10 g substrate.
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Selectivity : 1,2-Epoxyhexane forms preferentially (up to 55%), while 2-hexenal declines with higher catalyst loading.
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Radical Mechanism : Confirmed via inhibition by BHT scavenger .
Low-Temperature Oxidation (500–1100 K)
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Key Products : C₁–C₃ alkylhydroperoxides, hexenyl hydroperoxides, and unsaturated ketohydroperoxides.
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Kinetic Model : Updated rate constants for H-abstraction and peroxide decomposition align with experimental data .
Polymerization Over Titanium–Magnesium Catalysts
This compound polymerization shows unique kinetic behavior :
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Hydrogen Effect : Reactivates dormant sites, increasing activity by 40–60% (vs. 20–30% for propylene).
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Negative Activation Energy : Observed with AlEt₃ cocatalyst (−21 kJ/mol) due to active site loss at higher temperatures .
Cocatalyst | H₂ Presence | Eₐ (kJ/mol) | Activity (g polymer/g cat·h) |
---|---|---|---|
Al(i-Bu)₃ | Yes | +32 | 1,200 |
AlEt₃ | No | −21 | 850 |
Pyrolysis and Thermal Decomposition
At high temperatures (1,160–1,360 K) and pressures (2.4–5.8 bar) :
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Primary Pathway : Retroene dissociation yielding ethene (C₂H₄) and 1,3-butadiene (C₄H₆).
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Radical Intermediates : Allyl (C₃H₅) and n-propyl (C₃H₇) radicals drive secondary reactions.
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Product Distribution :
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Ethene: 60–70% at 1,160 K.
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Propene: 15–20%.
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1,3-Butadiene: 10–15%.
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Thermodynamic and Kinetic Data
Critical thermodynamic parameters for this compound reactions :
Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
---|---|---|---|
This compound → cis-2-Hexene | −9.8 ± 0.2 | −28.1 | |
Hydrogenation to n-Hexane | −125 ± 3 | −198 | |
Combustion (ΔHc) | −3,954 | – |
Mechanistic Insights
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Protolytic Cracking Inhibition : CC bond and cyclic structures reduce hydride transfer but enhance oligomerization .
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Radical Chain Propagation : In pyrolysis, H-atoms abstracted from this compound initiate chain reactions, forming CH₃ and C₂H₅ radicals .
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Peroxide Decomposition : Low-temperature oxidation involves ketohydroperoxide (KHP) formation, followed by chain-branching reactions .
This synthesis of experimental and theoretical data underscores this compound’s versatility in industrial processes, from polymer production to fuel upgrading. Future work could optimize catalyst design to mitigate coke formation and enhance selectivity in oxidation pathways.
Scientific Research Applications
Polymer Production
Comonomer in Polyethylene Manufacturing
The most significant application of 1-hexene is as a comonomer in the production of polyethylene, specifically high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The incorporation of this compound into these polymers enhances their properties:
- HDPE : Typically utilizes 2-4% of comonomers like this compound, which improves flexibility and impact resistance.
- LLDPE : Uses a higher concentration of 8-10% comonomers, leading to lower density and enhanced processing characteristics .
The addition of this compound modifies the polymer's density and mechanical properties, making it suitable for various applications, including packaging materials and consumer goods .
Chemical Synthesis
Production of Linear Aldehydes
this compound is also crucial in the synthesis of linear aldehydes through hydroformylation (oxo synthesis). This process converts this compound into heptanal, which can further be transformed into:
- Heptanoic Acid : Used in food flavoring and as an intermediate in chemical synthesis.
- Heptanol : Employed in the manufacture of fragrances and solvents .
Synthesis of Surfactants
Another notable application is in the production of surfactants. This compound can be converted into linear alkyl benzene sulfonates, which are widely used in household cleaning products such as dishwashing liquids and laundry detergents .
Catalytic Applications
Oxidation Reactions
Recent studies have explored the oxidation of this compound using supported ruthenium catalysts under solvent-free conditions. This method shows promise for producing valuable products such as:
- Epoxides : Important intermediates in organic synthesis.
- Alcohols and Ketones : Useful in various chemical applications.
For instance, research demonstrated that using a ruthenium catalyst on TiO support achieved a conversion rate of 2.7% for this compound with significant selectivity towards desired products . This approach highlights the potential for environmentally friendly oxidation processes.
Summary Table of Applications
Application | Description | Key Products |
---|---|---|
Polyethylene Production | Comonomer in HDPE and LLDPE | Flexible packaging materials |
Chemical Synthesis | Hydroformylation to produce heptanal | Heptanoic acid, heptanol |
Surfactants | Production of linear alkyl benzene sulfonates | Cleaning products |
Catalytic Applications | Oxidation reactions using supported ruthenium catalysts | Epoxides, alcohols, ketones |
Case Study 1: Polyethylene Production
A study conducted by Chevron Phillips Chemical Company highlighted the role of this compound in enhancing the properties of polyethylene. The research indicated that increasing the comonomer concentration resulted in lower density resins with improved mechanical properties suitable for various applications, including packaging and automotive parts .
Case Study 2: Oxidation Reactions
Research published on the oxidation of alkenes demonstrated that supported ruthenium catalysts could effectively oxidize this compound under mild conditions. The findings suggested that optimizing reaction conditions could enhance conversion rates while maintaining selectivity towards valuable products like epoxides and alcohols .
Mechanism of Action
The mechanism of action of 1-hexene in various reactions involves the formation of intermediates and transition states. For example, during the hydration of this compound, the alkene undergoes electrophilic addition to form a carbocation intermediate, which then reacts with water to form hexanol . In hydroformylation, this compound reacts with carbon monoxide and hydrogen in the presence of a catalyst to form heptanal .
Comparison with Similar Compounds
1-Hexene can be compared with other alkenes such as 2-hexene and 3-hexene. These compounds differ in the position of the double bond, which affects their reactivity and chemical properties .
2-Hexene: The double bond is located between the second and third carbon atoms, resulting in different reactivity compared to this compound.
3-Hexene: The double bond is located between the third and fourth carbon atoms, further altering its chemical behavior.
This compound is unique due to its alpha-olefin structure, which provides higher reactivity and makes it more suitable for specific industrial applications .
Biological Activity
1-Hexene, an alkene with the formula C₆H₁₂, is primarily recognized for its role in polymerization processes, particularly in the production of polyethylene. However, its biological activity has garnered interest in various fields, including toxicology and environmental health. This article delves into the biological effects of this compound, examining its toxicity, potential health risks, and applications in biological systems.
This compound is a colorless liquid with a characteristic odor. It is used as a monomer in the production of polymers and copolymers, which have applications in packaging, automotive parts, and consumer goods. Its polymerization can be catalyzed by various metal complexes, leading to products with diverse properties.
Case Studies on Toxicity
A study highlighted the effects of this compound on human health by analyzing its impact on respiratory function in occupational settings. Workers exposed to high concentrations exhibited symptoms such as headaches and dizziness, indicating its neurotoxic potential . Another investigation focused on the reproductive toxicity of this compound in animal models, revealing no significant reproductive hazards but underscoring the need for further research into its long-term effects .
Polymerization Mechanisms
This compound undergoes polymerization through various catalytic processes. Research indicates that iron(III) complexes can effectively catalyze the homo-polymerization of this compound, resulting in poly(this compound) with narrow polydispersity indices, suggesting a controlled polymerization process . The properties of these polymers can be tuned by adjusting reaction conditions such as temperature and catalyst type.
Catalyst Type | Rate of Polymerization (g polymer/mol Fe/h) | Polydispersity Index |
---|---|---|
Salicylaldimine Iron(III) | 2.83 × 10⁶ | 1.19 |
Pyridyl Iron(III) | 2.31 × 10⁶ | 1.24 |
Environmental Impact
The environmental implications of this compound are significant due to its volatility and potential for atmospheric reactions. Pyrolysis studies indicate that under high temperatures, this compound can decompose to form various byproducts including ethylene and butylenes, which may contribute to air pollution . Understanding these pathways is crucial for assessing the ecological risks associated with its use.
Applications in Biological Systems
Recent studies have explored the use of this compound derivatives in enhancing proton-exchange membranes for fuel cells. These applications leverage its chemical properties to improve energy efficiency and performance . Additionally, ongoing research aims to investigate the cytotoxic effects of this compound-related compounds on cancer cell lines, which may reveal new therapeutic avenues.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying 1-hexene’s reactivity in aqueous systems?
When investigating this compound’s reactivity (e.g., ozonolysis in water), ensure precise control of reactant concentrations, solvent purity, and reaction conditions (temperature, pH). For hydrophobic compounds like this compound, employ methods to enhance solubility, such as solvent mixing or surfactants. Kinetic studies require validated pseudo-first-order assumptions or competition kinetics to account for mass transfer limitations, as direct spectrophotometry may yield misleading rate constants due to solubility constraints .
Q. How can researchers validate the purity and structural integrity of this compound in synthetic applications?
Use gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm purity and detect isomers or contaminants. For example, -NMR can identify allylic proton environments (δ ~5.8 ppm for this compound’s terminal double bond) and verify absence of oxidation byproducts. Distillation under inert atmospheres is recommended to prevent polymerization .
Q. What spectroscopic techniques are most effective for characterizing this compound interactions with transition-metal catalysts?
-NMR titration experiments can track binding behavior, as seen in studies of this compound with AuBr complexes. Monitor shifts in proton resonances (e.g., δ HA changes from 5.82 ppm in free this compound to 6.21 ppm upon AgOTf coordination) to infer binding constants and ligand exchange dynamics .
Advanced Research Questions
Q. How can contradictions in kinetic data for this compound ozonolysis be resolved?
Conflicting rate constants may arise from methodological limitations. For instance, direct spectrophotometry underestimates rates due to slow this compound dissolution in water, while competition kinetics (using a reference olefin like styrene) provides accurate values by decoupling solubility effects. Validate results with GC quantification of reaction products (e.g., aldehydes) .
Q. What strategies optimize this compound’s comonomer distribution in polyolefin copolymerization?
In multi-stage polymerization (e.g., Borstar® PE process), introduce this compound selectively in gas-phase reactors to enhance branch density in high-molecular-weight polymer chains. Kinetic modeling of comonomer incorporation rates and reactor residence times is critical. For polypropylene, novel catalysts (e.g., LyondellBasell’s systems) overcome this compound’s low reactivity via tailored active sites .
Q. How do allylic abstraction reactions influence cyclo-paraffin formation during this compound oxidation?
Incorporate updated rate coefficients for allylic H-abstraction pathways (e.g., CH-D1R3 radical formation) into kinetic models. Sensitivity analysis in jet-stirred reactors or shock tubes can isolate dominant pathways. Compare model predictions against flame speed and species concentration data to refine mechanisms .
Q. What methodologies ensure reproducibility in this compound-based polymer synthesis?
Document reactor configurations (e.g., loop vs. fluidized-bed reactors), comonomer addition sequences, and catalyst activation protocols. For multimodal polyethylene, report prepolymerization stages and comonomer partitioning ratios (e.g., this compound in gas-phase vs. slurry reactors). Use standardized characterization (e.g., GPC, DSC) for chain architecture analysis .
Q. Methodological Best Practices
Q. How should researchers structure kinetic models for this compound oxidation?
- Base Mechanism : Integrate core C0–C4 chemistry with this compound-specific pathways (e.g., retro-ene reactions, allylic radical propagation).
- Validation : Compare simulated ignition delays and species profiles against experimental data from shock tubes or flow reactors.
- Uncertainty Quantification : Perform sensitivity analysis to identify rate-limiting steps and prioritize refinements .
Q. What steps mitigate experimental artifacts in this compound NMR studies?
- Use deuterated solvents (e.g., CDCl) to avoid proton interference.
- Conduct titration experiments at low temperatures to slow ligand exchange dynamics.
- Reference chemical shifts to internal standards (e.g., TMS) .
Properties
IUPAC Name |
hex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKMAJRDDDTEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12, Array | |
Record name | 1-HEXENE | |
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Related CAS |
26746-82-7, 25067-06-5, 72607-62-6, 18923-86-9 | |
Record name | 1-Hexene, homopolymer, isotactic | |
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Record name | Poly(1-hexene) | |
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Record name | 1-Hexene, trimer | |
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Record name | 1-Hexene, dimer | |
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DSSTOX Substance ID |
DTXSID4025402 | |
Record name | 1-Hexene | |
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Molecular Weight |
84.16 g/mol | |
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Physical Description |
1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Liquid, Colorless liquid with a mild, gasoline-like odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a petroleum-like odor. | |
Record name | 1-HEXENE | |
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Record name | 1-Hexene | |
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Record name | 1-Hexene | |
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Record name | 1-HEXENE | |
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Boiling Point |
146.3 °F at 760 mmHg (USCG, 1999), 63.4 °C @ 760 mm Hg, 63 °C, 146.3 ° | |
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Flash Point |
-15 °F (USCG, 1999), BELOW 20 °F (BELOW -7 °C) (CLOSED CUP), -26 °C c.c., -15 °F | |
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Solubility |
Very sol in ethanol, ethyl ether, benzene, and petroleum ether, In water, 50 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005 | |
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Density |
0.673 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6731 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.673 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-HEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/429 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.0 (Air= 1), Relative vapor density (air = 1): 2.9 | |
Record name | 1-HEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
184.0 [mmHg], 183.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18.7 | |
Record name | 1-Hexene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1648 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-HEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |
Record name | 1-HEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
592-41-6, 68526-99-8, 68783-15-3 | |
Record name | 1-HEXENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C6-9 alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C6-7 alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068783153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-HEXENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B38ZZ8C206 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-HEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-HEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/429 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-219.6 °F (USCG, 1999), -139.7 °C, -140 °C, -219.6 °F | |
Record name | 1-HEXENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-HEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-HEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/429 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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